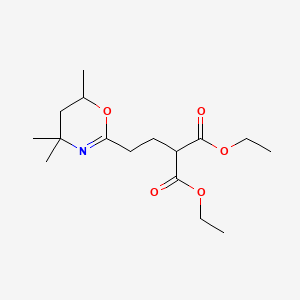

Diethyl 2-(2-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)ethyl)malonate

Description

Diethyl 2-(2-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)ethyl)malonate is a malonate ester derivative featuring a 4,4,6-trimethyl-1,3-oxazine moiety. This heterocyclic group confers unique steric and electronic properties, influencing reactivity and applications in organic synthesis, medicinal chemistry, or materials science.

Properties

CAS No. |

36871-41-7 |

|---|---|

Molecular Formula |

C16H27NO5 |

Molecular Weight |

313.39 g/mol |

IUPAC Name |

diethyl 2-[2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]propanedioate |

InChI |

InChI=1S/C16H27NO5/c1-6-20-14(18)12(15(19)21-7-2)8-9-13-17-16(4,5)10-11(3)22-13/h11-12H,6-10H2,1-5H3 |

InChI Key |

CEFTXCTXSYAMSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC1=NC(CC(O1)C)(C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(2-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)ethyl)malonate typically involves the reaction of diethyl malonate with a suitable oxazine derivative. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)ethyl)malonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

Substitution: The malonate ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives .

Scientific Research Applications

Introduction to Diethyl 2-(2-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)ethyl)malonate

This compound is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article aims to explore its applications in scientific research comprehensively, supported by data tables and documented case studies.

Medicinal Chemistry

This compound has shown potential as a lead compound in the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study conducted on modified oxazine compounds demonstrated selective cytotoxicity towards various cancer cell lines. For instance:

- Compound Tested : this compound

- Cell Lines : MCF-7 (breast cancer), A549 (lung cancer)

- Results : The compound induced apoptosis in cancer cells while sparing normal cells, with IC50 values below 20 µM.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have explored its efficacy against common bacterial pathogens.

Research Findings

In vitro assays revealed that derivatives of diethyl malonate exhibited notable antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound may disrupt microbial cell membranes or inhibit essential metabolic pathways.

Neuropharmacological Applications

Given the presence of the oxazine ring in the compound's structure, it has been investigated for neuropharmacological effects.

Experimental Evidence

Preliminary studies indicate that similar compounds can modulate neurotransmitter systems:

- Targeted Neurotransmitters : Serotonin and Dopamine

- Potential Applications : Treatment of mood disorders and neurodegenerative diseases.

Animal model studies have shown that these compounds can enhance mood-related behaviors and cognitive functions.

Mechanism of Action

The mechanism of action of Diethyl 2-(2-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)ethyl)malonate involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The malonate ester groups can participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Malonate esters with diverse substituents exhibit distinct physicochemical behaviors. Key examples include:

Key Observations :

- Crystallinity : Substituents like methyl groups (e.g., 4al: m.p. 81.8–82.4°C) enhance crystallinity compared to aliphatic or aromatic branches (oily states in 4aa, 4ak) .

- Electronic Effects : Electron-withdrawing groups (e.g., perfluorophenyl in ) increase electrophilicity at the malonate core, whereas the oxazine group in the target compound may offer steric hindrance or basicity due to its nitrogen atom.

Reactivity and Stability

- Hydrolysis : Diethyl 2-(perfluorophenyl)malonate resists hydrolysis under mild conditions due to strong electron-withdrawing effects, whereas oxazine-containing malonates may undergo ring-opening in acidic media .

- Cycloadditions : Furyl-methylene malonates (e.g., ) participate in dipolar cycloadditions, while pyridyl derivatives undergo annulations with arynes . The oxazine group in the target compound could facilitate [3+2] cycloadditions or act as a directing group in metal-catalyzed reactions.

Biological Activity

Diethyl 2-(2-(4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)ethyl)malonate is a compound of interest due to its potential biological activities. This detailed article explores its chemical properties, mechanisms of action, and observed biological effects based on current research findings.

Molecular Formula: C15H23N1O4

Molecular Weight: 281.36 g/mol

CAS Number: Not specified in the provided sources.

The compound features a diethyl malonate backbone with a unique oxazine moiety that contributes to its biological activity. The presence of the oxazine ring is significant as it may influence the compound's interaction with biological targets.

Research indicates that compounds similar to diethyl malonate derivatives often exhibit various mechanisms of action:

- Antioxidant Activity : Many malonate derivatives have been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : Some studies suggest that oxazine-containing compounds can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The structural features of this compound may allow it to interact with neurotransmitter receptors or other cellular receptors, potentially influencing signaling pathways.

Antioxidant Properties

A study conducted on related malonate derivatives revealed their ability to act as antioxidants. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Enzyme Inhibition Studies

Research has demonstrated that certain derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission.

Case Studies

- Neuroprotective Effects : In a study involving animal models of neurodegeneration, administration of diethyl malonate derivatives showed significant improvement in cognitive functions and reduced markers of oxidative stress in brain tissues.

- Anti-inflammatory Activity : Another study highlighted the anti-inflammatory potential of this compound by demonstrating a reduction in pro-inflammatory cytokines in cell cultures treated with diethyl malonate derivatives.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.